Methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate
Overview
Description
Methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative with significant relevance in medicinal chemistry. The quinoline scaffold is known for its diverse biological activities, making it a valuable structure in drug development. This compound, in particular, has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of commercially available anthranilate derivatives. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another approach involves the hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with thiourea and anhydrous potassium carbonate in ethanol, followed by treatment with ethyl 3-substituted 2-cyanoacrylates in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable and efficient methodologies developed for similar quinoline derivatives can be adapted for large-scale synthesis. These methods often involve multi-step reactions, flow chemistry, and metal-catalyzed reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This action is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline scaffold and exhibit diverse biological activities.
Camptothecin and its analogs: Known for their anticancer properties, these compounds also contain a quinoline moiety.
Bosutinib: A quinoline derivative used in clinical trials for its anticancer properties.
Uniqueness
Methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its potential as an acetylcholinesterase inhibitor and anticancer agent sets it apart from other quinoline derivatives .
Properties
IUPAC Name |
methyl 4-amino-2-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)8-9(12)6-4-2-3-5-7(6)13-10(8)14/h2-5H,1H3,(H3,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDOHYBYVRFLCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349714 | |
Record name | methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130427-04-2 | |
Record name | methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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